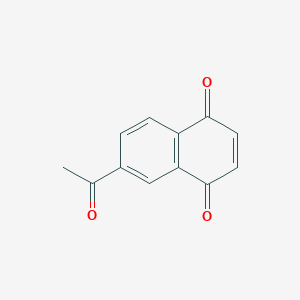
6-Acetylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetylnaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an acetyl group at the sixth position and a quinone structure at the first and fourth positions
準備方法
Synthetic Routes and Reaction Conditions: 6-Acetylnaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high selectivity. These reactions typically involve the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of suitable catalysts .
化学反応の分析
Types of Reactions: 6-Acetylnaphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The quinone structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 6-acetylnaphthalene-1,4-diol, while substitution reactions can produce various derivatives depending on the nucleophile involved .
科学的研究の応用
6-Acetylnaphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties. The compound’s ability to undergo redox reactions makes it useful in the development of molecular probes for biochemical research . Additionally, its fluorescence properties have applications in electroluminescence devices and as molecular probes .
作用機序
The mechanism of action of 6-Acetylnaphthalene-1,4-dione involves its redox properties. The quinone structure allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities. The compound’s molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated during redox reactions .
類似化合物との比較
Similar Compounds: Similar compounds to 6-Acetylnaphthalene-1,4-dione include other naphthoquinone derivatives such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin). These compounds share the quinone structure and exhibit similar redox properties .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the acetyl group at the sixth position. This structural feature can influence its reactivity and biological activity, making it a unique compound for various applications.
特性
CAS番号 |
51439-36-2 |
|---|---|
分子式 |
C12H8O3 |
分子量 |
200.19 g/mol |
IUPAC名 |
6-acetylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
InChIキー |
MJDSWBRCFIGVMG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
![2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B11898463.png)


![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
